molecular formula C9H13N5O2S B1376957 2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide CAS No. 1428139-60-9

2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide

Cat. No. B1376957
CAS RN: 1428139-60-9
M. Wt: 255.3 g/mol
InChI Key: NMHSLDGNMGTANZ-UHFFFAOYSA-N
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Description

2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide is a useful research compound. Its molecular formula is C9H13N5O2S and its molecular weight is 255.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antifibrotic and Anticancer Activities

The compound 2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide, as part of the amino(imino)thiazolidinone derivatives, was studied for its antifibrotic and anticancer activities. The synthesis utilized a one-pot three-component reaction involving [2 + 3]-cyclocondensation and Knoevenagel condensation. These compounds, through amino-imino tautomerism, have shown significant antifibrotic activity without possessing anticancer effects, making them potential candidates for further testing against fibrosis. Their structural confirmation was achieved by X-ray analysis, and their antifibrotic potential was comparable to that of Pirfenidone without scavenging superoxide radicals. This indicates a unique pathway for their antifibrotic action, confirmed using the xCelligence system (Kaminskyy, D., den Hartog, G. D., Wojtyra, M., Lelyukh, M., Gzella, A., Bast, A., & Lesyk, R., 2016).

Cyclocondensation Reactions

The compound is also relevant in the context of cyclocondensation reactions involving methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles, resulting in the formation of trifluoromethyl-containing compounds. These reactions illustrate the chemical versatility and reactivity of such compounds, contributing to the synthesis of novel chemical entities with potential biological activities (Sokolov, V., Aksinenko, A., & Martynov, I., 2014).

Synthesis and Spectroscopic Identification

Another study focused on the synthesis and spectroscopic identification of new 2-iminothiazolidin-4-one compounds from aromatic heterocyclic primary amines, exploring their antibacterial activities. This research underlines the compound's potential in generating derivatives with significant antibacterial properties, further emphasizing its importance in medicinal chemistry for developing new antimicrobial agents (Azeez, H., & Bahram, R., 2017).

properties

IUPAC Name

N-cyclopropyl-2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2S/c10-8(11)14-9-13-7(16)5(17-9)3-6(15)12-4-1-2-4/h4-5H,1-3H2,(H,12,15)(H4,10,11,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHSLDGNMGTANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2C(=O)N=C(S2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1428139-60-9
Record name 5-Thiazoleacetamide, 2-[(aminoiminomethyl)amino]-N-cyclopropyl-4,5-dihydro-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide
Reactant of Route 3
Reactant of Route 3
2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide
Reactant of Route 4
Reactant of Route 4
2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide
Reactant of Route 5
2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide
Reactant of Route 6
Reactant of Route 6
2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide

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